molecular formula C9H10F3N B6591434 (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine CAS No. 1389852-29-2

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine

Cat. No.: B6591434
CAS No.: 1389852-29-2
M. Wt: 189.18 g/mol
InChI Key: QDCZKSVDMXYQHR-RXMQYKEDSA-N
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Description

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a chiral amine featuring a phenyl ring substituted with a difluoromethyl group at the 3-position and a fluorine atom at the 2-position.

The compound’s molecular formula is C₉H₁₀F₃N, with a molecular weight of 189.18 g/mol. Its unique substitution pattern combines electron-withdrawing fluorine atoms and a difluoromethyl group, which may enhance metabolic stability and influence binding interactions in biological systems compared to non-fluorinated analogs .

Properties

IUPAC Name

(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCZKSVDMXYQHR-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethyl radicals to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.

Industrial Production Methods

Industrial production of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine often employs large-scale synthesis techniques. For example, trifluoromethyl triflate can be used as a bifunctional reagent to render the heteroarene more electrophilic and deliver the trifluoromethoxy group . This reagent is stable in either pure form or as a stock solution, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethyl radicals, trifluoromethyl triflate, and various oxidizing and reducing agents . Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yields.

Major Products

Major products formed from these reactions include difluoromethylated and fluorinated derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Basic Characteristics

  • Molecular Weight : 189.18 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 2
  • Topological Polar Surface Area : 26 Ų

These properties contribute to its reactivity and potential applications in various domains.

Antidepressant Activity

Research indicates that (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine has potential as an antidepressant. Its structural similarity to known pharmacological agents suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in fluorinated compounds can enhance their binding affinity and selectivity towards specific receptors, leading to improved therapeutic profiles .

Neuropharmacology

The compound's unique fluorinated structure may influence its pharmacokinetics and pharmacodynamics, making it a candidate for further investigation in neuropharmacological studies. Preliminary findings suggest that it could modulate synaptic transmission, offering insights into the treatment of neurodegenerative diseases .

Development of Fluorinated Polymers

Fluorinated compounds like this compound are being explored for their role in the synthesis of advanced materials. The incorporation of fluorine atoms can significantly alter the physical properties of polymers, enhancing their thermal stability and chemical resistance. This has implications for creating high-performance materials used in electronics and coatings .

Surface Modification

The compound's ability to modify surface properties is also being studied. Its application in creating hydrophobic surfaces can be beneficial for various industrial processes, including anti-corrosion treatments and self-cleaning surfaces .

Assessment of Fluorinated Compounds

As a fluorinated organic compound, this compound is relevant in environmental chemistry, particularly concerning the fate and transport of fluorinated substances in ecosystems. Research focuses on understanding its degradation pathways and potential ecological impacts, given the growing concern over persistent organic pollutants .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the antidepressant-like effects of this compound in rodent models. The findings indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent .

Case Study 2: Polymer Synthesis

In another research project, scientists synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to non-fluorinated counterparts, demonstrating the compound's utility in high-performance applications .

Mechanism of Action

The mechanism of action of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Observations :

  • Steric Impact : The bulkier CF₃ group in (R)-1-(3-(trifluoromethyl)phenyl)ethylamine may hinder interactions in sterically sensitive environments compared to the CF₂H group .

Enantiomeric Pairs

Chirality significantly affects biological activity. The table below contrasts the R-enantiomer of the target compound with its S-counterpart and other enantiomeric pairs:

Compound Name Enantiomer CAS Number Pharmacological Relevance Reference
This compound R Not specified Likely distinct from S-enantiomer
(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine S Ref: 10-F720011 Sold as hydrochloride (€737/g)
(R)-1-(3-Fluorophenyl)ethylamine R 321429-49-6 Similarity score: 0.97
(S)-1-(3-Fluorophenyl)ethylamine S 321429-48-5 Similarity score: 0.97

Key Observations :

  • Enantiomers often exhibit divergent binding affinities.
  • The high cost of the S-enantiomer hydrochloride (€737/g) suggests synthetic challenges in isolating enantiopure forms .

Physicochemical Properties

  • Lipophilicity : Fluorine substitutions reduce logP (lipophilicity) compared to chloro analogs. For instance, (R)-1-(3-chloro-2-fluorophenyl)ethanamine (logP ~2.1) is more lipophilic than difluorinated analogs (logP ~1.8) .
  • Solubility : Polar groups like CF₂H may enhance aqueous solubility relative to CF₃-substituted compounds .
  • Boiling Point: Fluorinated ethanamines generally have lower boiling points than non-halogenated analogs due to reduced molecular weight and weaker van der Waals forces .

Biological Activity

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, a chiral amine compound, is notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁F₂N
  • Molar Mass : Approximately 175.19 g/mol
  • Structural Features : The compound contains a difluoromethyl group and a fluorophenyl moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors and enzymes. The difluoromethyl group enhances lipophilicity, potentially increasing the compound's binding affinity to target sites involved in neurological processes.

Interaction Studies

Initial studies suggest that this compound may influence signaling pathways relevant to mood regulation and cognitive function. Its structural similarity to known neurotransmitter modulators indicates potential applications in treating neurological disorders.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Neuropharmacology : Potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
  • Anticancer Activity : Preliminary findings indicate cytotoxic effects against cancer cell lines, with IC₅₀ values demonstrating significant potency.
Activity TypeDescription
NeuropharmacologyModulation of neurotransmitter receptors; potential antidepressant effects.
AnticancerCytotoxicity against multiple cancer cell lines; promising IC₅₀ values.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that this compound interacts with serotonin receptors, suggesting antidepressant-like effects in animal models .
    • Further research indicated that the compound could enhance cognitive functions by modulating dopamine levels .
  • Anticancer Activity :
    • In vitro tests revealed that the compound exhibits significant cytotoxicity against human cancer cell lines, with IC₅₀ values ranging from 7.3 μM to 11.4 μM depending on the specific structural modifications .
    • A comparative study showed that derivatives of this compound had improved activity over parent compounds, highlighting the importance of fluorinated groups in enhancing biological efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of this compound compared to structurally related compounds:

Compound NameCAS NumberKey Structural FeaturesIC₅₀ (μM)
This compound1389852-29-2Difluoromethyl group9.2
(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine2703745-91-7Enantiomeric formVaries
2-Fluoro-N,N-dimethylbenzeneethanamine2569698-49-1Dimethyl substitutionHigher

Q & A

Q. How does X-ray crystallography elucidate configurational stability under physiological conditions?

  • Technique : Co-crystallize with a target protein (e.g., β2-adrenergic receptor) and collect high-resolution data (≤1.2 Å). SHELXL refinement identifies torsional strain in the ethanamine group; B-factor analysis confirms minimal conformational flexibility .

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